![molecular formula C2H2S2 B14647121 2,4-Dithiabicyclo[1.1.0]butane CAS No. 51616-76-3](/img/structure/B14647121.png)
2,4-Dithiabicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dithiabicyclo[1.1.0]butane is a unique and intriguing compound characterized by its highly strained bicyclic structure. The molecular formula of this compound is C₂H₂S₂, and it has an average mass of 90.167 Da . The compound’s structure consists of two sulfur atoms and two carbon atoms forming a bicyclic ring system, which contributes to its significant strain energy and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiabicyclo[1.1.0]butane typically involves the formation of the strained bicyclic ring system through cyclization reactions. One common method is the reaction of suitable dithiirane precursors under specific conditions that promote the formation of the bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dithiabicyclo[1.1.0]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed.
科学研究应用
2,4-Dithiabicyclo[1.1.0]butane has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,4-Dithiabicyclo[1.1.0]butane exerts its effects is primarily through its strained bicyclic structure, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. The pathways involved often include nucleophilic attack on the sulfur atoms, leading to ring-opening and subsequent transformations .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: A similar compound with a carbon-based bicyclic structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with similar strained ring properties.
Uniqueness
2,4-Dithiabicyclo[1.1.0]butane is unique due to the presence of sulfur atoms in its bicyclic structure, which imparts distinct reactivity and chemical properties compared to its carbon or nitrogen analogs. The sulfur atoms contribute to its ability to undergo specific reactions, such as oxidation and nucleophilic substitution, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
51616-76-3 |
|---|---|
分子式 |
C2H2S2 |
分子量 |
90.17 g/mol |
IUPAC 名称 |
2,4-dithiabicyclo[1.1.0]butane |
InChI |
InChI=1S/C2H2S2/c3-1-2(3)4-1/h1-2H |
InChI 键 |
FDXIEOKTRJUELP-UHFFFAOYSA-N |
规范 SMILES |
C12C(S1)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


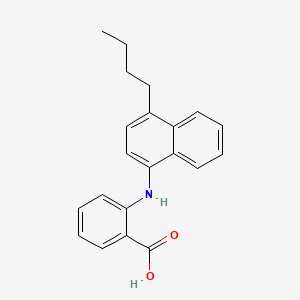
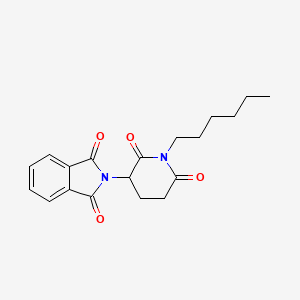

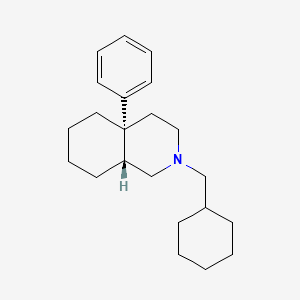

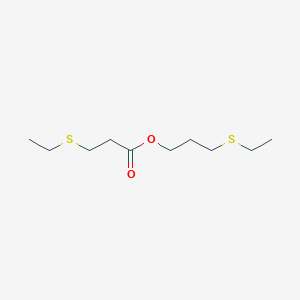
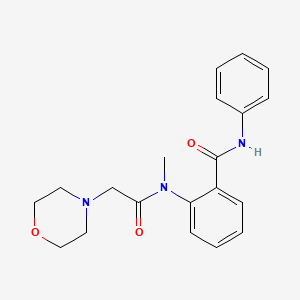
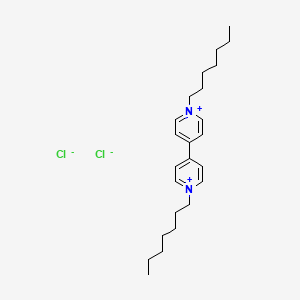
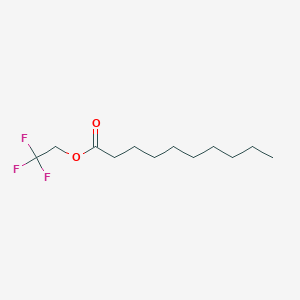
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
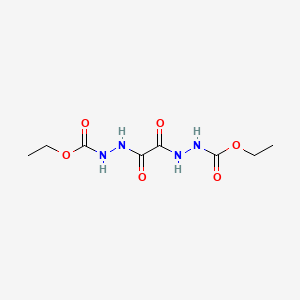
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
